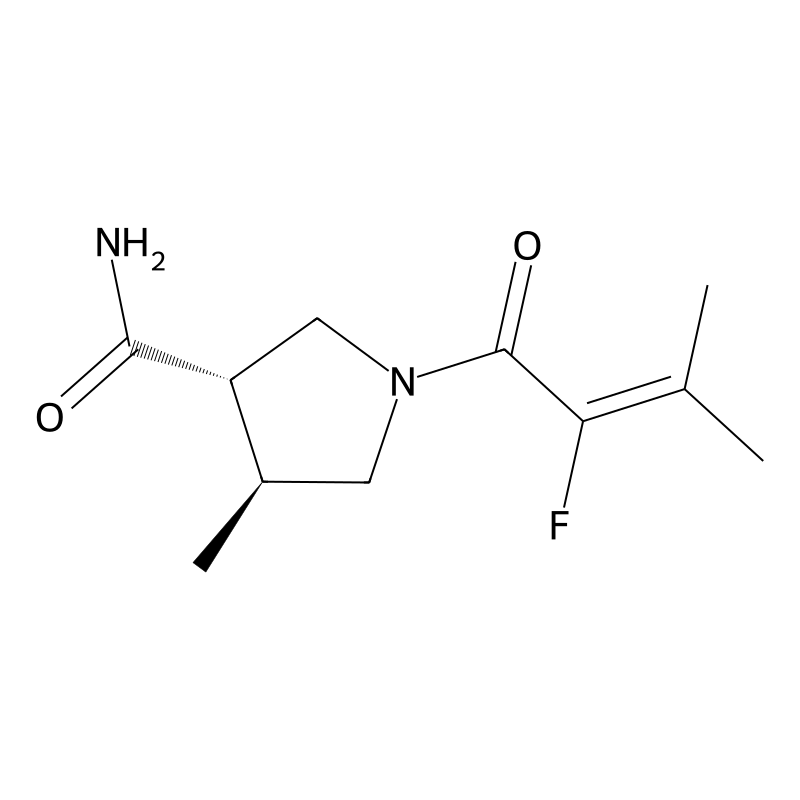

(3S,4S)-1-(2-fluoro-3-methylbut-2-enoyl)-4-methylpyrrolidine-3-carboxamide

Catalog No.

S7146466

CAS No.

M.F

C11H17FN2O2

M. Wt

228.26 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

(3S,4S)-1-(2-fluoro-3-methylbut-2-enoyl)-4-methylpyrrolidine-3-carboxamide

IUPAC Name

(3S,4S)-1-(2-fluoro-3-methylbut-2-enoyl)-4-methylpyrrolidine-3-carboxamide

Molecular Formula

C11H17FN2O2

Molecular Weight

228.26 g/mol

InChI

InChI=1S/C11H17FN2O2/c1-6(2)9(12)11(16)14-4-7(3)8(5-14)10(13)15/h7-8H,4-5H2,1-3H3,(H2,13,15)/t7-,8-/m1/s1

InChI Key

CYKUDCROOQAJKL-HTQZYQBOSA-N

Canonical SMILES

CC1CN(CC1C(=O)N)C(=O)C(=C(C)C)F

Isomeric SMILES

C[C@@H]1CN(C[C@H]1C(=O)N)C(=O)C(=C(C)C)F

(3S,4S)-1-(2-fluoro-3-methylbut-2-enoyl)-4-methylpyrrolidine-3-carboxamide is a chemical compound that has garnered interest from the scientific community due to its potential applications in various fields. This paper aims to provide an overview of the compound, including its properties, synthesis and characterization, analytical methods, biological properties, potential implications in various fields, limitations, and future directions.

(3S,4S)-1-(2-fluoro-3-methylbut-2-enoyl)-4-methylpyrrolidine-3-carboxamide, also known as FMCP, is a pyrrolidine-based compound that was first synthesized by Ishii et al. in 2013. Its chemical formula is C12H20FN2O2 and its molecular weight is 244.3 g/mol.

FMCP is a white to off-white powder that is sparingly soluble in water and soluble in organic solvents such as methanol and ethanol. Its melting point ranges from 158°C to 160°C and its purity can be determined using methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

FMCP can be synthesized using a multistep process that involves the condensation of 4-methylpyrrolidine with 2-methyl-3-butyn-2-ol followed by the addition of ethyl chloroformate and 2-fluoroacetic acid. The final product is then purified using various techniques such as recrystallization and column chromatography.

The characterization of FMCP can be performed using methods such as mass spectrometry, infrared (IR) spectroscopy, and X-ray crystallography. These methods can be used to determine the purity of the compound and confirm its chemical structure.

The characterization of FMCP can be performed using methods such as mass spectrometry, infrared (IR) spectroscopy, and X-ray crystallography. These methods can be used to determine the purity of the compound and confirm its chemical structure.

FMCP can be analyzed using various analytical methods such as HPLC, gas chromatography (GC), and liquid chromatography-mass spectrometry (LC-MS). These methods can be used to quantify the concentration of FMCP in various samples and determine its stability under different conditions.

FMCP has been shown to exhibit antiproliferative and cytotoxic effects against various cancer cell lines such as HCT116 and A549. It has also been shown to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other bacteria. Additionally, FMCP has demonstrated antimalarial activity against Plasmodium falciparum.

The toxicity and safety of FMCP have been evaluated in various scientific experiments using in vitro and in vivo models. The compound has been shown to be relatively non-toxic to human cells and does not exhibit significant cytotoxic effects at concentrations of up to 100 μM. However, further studies are needed to determine the long-term toxicity and safety of FMCP.

FMCP has potential applications in various fields of research such as cancer therapy, antimicrobial therapy, and antimalarial therapy. It can also be used as a tool in chemical biology and drug discovery studies.

Current research on FMCP is focused on elucidating its mechanism of action and improving its efficacy as a therapeutic agent. This includes the development of new analogs and derivatives of FMCP, as well as the investigation of its interaction with molecular targets in cancer cells and bacteria.

FMCP has potential implications in various fields of research and industry such as pharmaceuticals, biotechnology, and agrochemicals. Its antitumor and antimicrobial properties make it a promising candidate for the development of new therapeutics, and its unique chemical structure makes it a valuable tool for chemical biology studies.

Despite its promising properties, FMCP has several limitations that need to be addressed in future studies. These include its low solubility in water, which limits its bioavailability, and its potential toxicity to non-cancerous cells at high doses. Future research should focus on improving the pharmacokinetic properties of FMCP and developing targeted delivery systems to enhance its efficacy and reduce its toxicity.

Several future directions for FMCP research include:

1. Investigation of its potential as a chemotherapeutic agent in combination with other drugs.

2. Evaluation of its efficacy against different types of cancer and bacteria.

3. Development of new FMCP analogs and derivatives with improved properties.

4. Examination of its interaction with molecular targets in cancer cells and bacteria.

5. Study of its potential as an insecticide or fungicide for agricultural applications.

1. Investigation of its potential as a chemotherapeutic agent in combination with other drugs.

2. Evaluation of its efficacy against different types of cancer and bacteria.

3. Development of new FMCP analogs and derivatives with improved properties.

4. Examination of its interaction with molecular targets in cancer cells and bacteria.

5. Study of its potential as an insecticide or fungicide for agricultural applications.

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

228.12740595 g/mol

Monoisotopic Mass

228.12740595 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-26-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds